molecular formula C8H8BClO4 B13612459 (4-(((Chlorocarbonyl)oxy)methyl)phenyl)boronic acid

(4-(((Chlorocarbonyl)oxy)methyl)phenyl)boronic acid

Cat. No.: B13612459
M. Wt: 214.41 g/mol
InChI Key: HKDDJRBMLRCZQA-UHFFFAOYSA-N
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Description

(4-(((Chlorocarbonyl)oxy)methyl)phenyl)boronic acid is an organoboron compound that has garnered interest due to its versatile applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorocarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of an inert atmosphere and controlled temperatures to ensure the stability of the intermediates and the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(((Chlorocarbonyl)oxy)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound.

Scientific Research Applications

Chemistry

In chemistry, (4-(((Chlorocarbonyl)oxy)methyl)phenyl)boronic acid is used as a reagent in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the construction of pharmaceuticals and agrochemicals .

Biology and Medicine

In biological and medical research, this compound is used to develop boron-containing drugs and diagnostic agents. Its unique properties allow for the design of molecules that can interact with specific biological targets.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(((Chlorocarbonyl)oxy)methyl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a chlorocarbonyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs.

Properties

Molecular Formula

C8H8BClO4

Molecular Weight

214.41 g/mol

IUPAC Name

[4-(carbonochloridoyloxymethyl)phenyl]boronic acid

InChI

InChI=1S/C8H8BClO4/c10-8(11)14-5-6-1-3-7(4-2-6)9(12)13/h1-4,12-13H,5H2

InChI Key

HKDDJRBMLRCZQA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)COC(=O)Cl)(O)O

Origin of Product

United States

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